4-(3-Cyanophenyl)-4-oxobutyronitrile
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Description
4-(3-Cyanophenyl)-4-oxobutyronitrile (4-CBPON) is an organic compound with a wide range of applications in the fields of science and technology. It is a derivative of butyronitrile and has a unique structure that makes it an important tool for scientific research. 4-CBPON has been used in various areas of research, including the synthesis of organic molecules, the study of biochemical and physiological effects, and the development of new drug therapies.
Scientific Research Applications
Chemical Synthesis and Reaction Studies
4-(3-Cyanophenyl)-4-oxobutyronitrile is involved in various chemical synthesis processes. It's used in the synthesis of 4-dialkylamino-2-(4-arylthiazol-2-yl)-3-oxobutyronitriles and 3-aryl-7-cyano-6(5H)-oxopyrrolo[2,1-b]thiazoles, as part of studies exploring tautomerism of synthesized compounds (Volovenko et al., 2001). Also, cyanophenylation of aromatic nitriles, involving 4-(3-Cyanophenyl)-4-oxobutyronitrile, is significant in the creation of compounds like 4,4'-dicyanobiphenyl (Panteleeva et al., 2005).
Radiolysis Studies
In the realm of radiolysis, research involving 4-(3-Cyanophenyl)-4-oxobutyronitrile focuses on understanding the chemical changes under radiation. It helps in the analysis of major products and reaction mechanisms under various conditions, which is crucial in fields like radiation chemistry and material sciences (Geppert & Getoff, 1998).
Photochemical and Electrochemical Studies
Research on 4-(3-Cyanophenyl)-4-oxobutyronitrile includes its role in photochemical and electrochemical studies. These studies are important for understanding the compound’s interaction with DNA and its potential for antitumor activity, which is crucial for developing new therapeutic agents (Arshad et al., 2016).
Synthesis of Novel Heterocyclic Compounds
This chemical is also used in the synthesis of novel heterocyclic compounds. Such compounds have a range of applications in pharmaceuticals and materials science, often being investigated for their potential biological activity or as building blocks for more complex chemical entities (El-Hashash & Rizk, 2016).
Organic Photovoltaics and Fluorescence Studies
Furthermore, 4-(3-Cyanophenyl)-4-oxobutyronitrile is studied in the context of organic photovoltaics and fluorescence. These studies contribute to the development of novel materials for energy conversion and lighting technologies (Howell et al., 1992).
properties
IUPAC Name |
3-(3-cyanopropanoyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-6-2-5-11(14)10-4-1-3-9(7-10)8-13/h1,3-4,7H,2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPJAKLACDFQBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCC#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642230 |
Source
|
Record name | 3-(3-Cyanopropanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyanophenyl)-4-oxobutyronitrile | |
CAS RN |
898767-58-3 |
Source
|
Record name | 3-Cyano-γ-oxobenzenebutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Cyanopropanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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